2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethylsulfonyl Phenyl Acetamide Intermediate: This step involves the reaction of 4-ethylsulfonylbenzoyl chloride with glycine to form 4-(ethylsulfonyl)phenylacetamide.
Coupling with Thiophene Derivative: The intermediate is then coupled with a thiophene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share structural similarities and are known for their antimicrobial properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to its combination of a sulfonamide group with a thiophene ring, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Biological Activity
The compound 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide , with the CAS number 919758-25-1, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N2O5S, with a molecular weight of 395.5 g/mol. Its structure includes a thiophene ring, an acetamido group, and an ethylsulfonyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21N2O5S |
Molecular Weight | 395.5 g/mol |
CAS Number | 919758-25-1 |
The compound is primarily investigated for its role as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress. Compounds that disrupt this interaction can enhance the transcription of antioxidant enzymes, thereby providing protective effects against oxidative damage and inflammation .
Therapeutic Applications
Research indicates that derivatives of thiophene, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : The ability to modulate the Nrf2 pathway suggests potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and diabetes .
- Anti-inflammatory Effects : By upregulating Nrf2, the compound may reduce inflammation, making it a candidate for inflammatory diseases .
- Anticancer Properties : Thiophene derivatives have shown promise in targeting various cancer pathways, potentially inhibiting tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of thiophene-based compounds to optimize their potency. Modifications on the thiophene ring and substituents significantly influence their biological activity. For instance, variations in the acetamido group and the position of substituents on the phenyl ring have been linked to enhanced inhibition of the Keap1-Nrf2 interaction .
Case Studies
Several studies have documented the biological effects of similar thiophene derivatives:
- Study on Antioxidant Mechanisms : A study demonstrated that modifications in the thiophene structure could lead to increased binding affinity for Keap1, enhancing Nrf2 activation and subsequent antioxidant activity in cellular models .
- Anti-inflammatory Research : Another investigation highlighted how certain thiophene derivatives reduced inflammatory markers in animal models of arthritis, indicating their therapeutic potential in managing chronic inflammatory conditions .
- Anticancer Activity : In vitro studies showed that thiophene-containing compounds could inhibit cancer cell proliferation by inducing apoptosis through Nrf2-mediated pathways .
Properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-3-24(21,22)12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-23-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGRNBLJGDNYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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